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Compound of Interest

Compound Name: NP-1815-PX sodium

Cat. No.: B15584981

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated
ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] P2X4R is implicated
in various physiological and pathological processes, including chronic pain, inflammation, and
immune responses.[1][2] NP-1815-PX serves as a valuable pharmacological tool for
investigating the role of P2X4R in these processes and as a potential therapeutic candidate.

These application notes provide detailed protocols for a range of in vitro assays to characterize
the activity of NP-1815-PX sodium. The protocols are designed to be clear and reproducible
for researchers in academic and industrial settings.

Data Presentation

The following table summarizes the reported in vitro potency of NP-1815-PX.
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Target Cell Line Assay Type Agonist IC50 Reference
Human Intracellular
1321N1 ATP (1 pM) 0.26 uM [2]
P2X4R Ca2+
Intracellular
Rat P2X4R 1321N1 ATP (10 pM) - [1]
Caz2+
Mouse Intracellular
1321N1 ATP (10 pM) - [1]
P2X4R Caz2+

Signaling Pathway

The following diagram illustrates the mechanism of action of NP-1815-PX in antagonizing the
P2X4 receptor signaling pathway.
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Caption: NP-1815-PX inhibits ATP-mediated P2X4R activation and downstream signaling.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the in vitro
effects of NP-1815-PX.
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Caption: Workflow for testing NP-1815-PX: from cell preparation to data analysis.

Experimental Protocols
Intracellular Calcium Flux Assay

This protocol describes how to measure the inhibitory effect of NP-1815-PX on ATP-induced
intracellular calcium mobilization in cells expressing P2X4R.

Materials and Reagents:
e NP-1815-PX sodium
o ATP (agonist)

e 1321N1 human astrocytoma cells stably expressing human P2X4R (or other suitable cell
line)

e Cell culture medium (e.g., DMEM with 10% FBS)

e Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

e Pluronic F-127

e DMSO

o 96-well black, clear-bottom microplates

» Fluorescence microplate reader with kinetic reading and injection capabilities
Protocol:

e Cell Culture: Culture 1321N1-hP2X4R cells in their recommended growth medium until they
reach 80-90% confluency.

o Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at a density of
40,000-60,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
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e Dye Loading:

o Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 uM Fluo-4 AM) and
Pluronic F-127 (0.02%) in HBSS.

o Remove the culture medium from the wells and add 100 pL of the loading buffer to each
well.

o Incubate the plate for 60 minutes at 37°C in the dark.

e Compound Preparation:

o Prepare a stock solution of NP-1815-PX in DMSO.

o Prepare serial dilutions of NP-1815-PX in HBSS to achieve the desired final
concentrations (e.g., 30 nM to 100 pM).[1]

o Prepare a stock solution of ATP in water and dilute it in HBSS to a concentration that is 2X
the final desired concentration (e.g., 2 uM for a final concentration of 1 uM).[1]

e Assay Procedure:

o

After incubation with the dye, wash the cells twice with 100 pL of HBSS.

o Add 50 pL of the NP-1815-PX dilutions to the respective wells and incubate for 15 minutes
at room temperature in the dark.[1]

o Place the microplate in the fluorescence plate reader.

o Set the reader to record fluorescence (e.g., EX'Em = 485/525 nm for Fluo-4) at 1-second
intervals.

o Establish a stable baseline fluorescence for 10-20 seconds.

o Inject 50 pL of the 2X ATP solution into each well to stimulate the cells.

o Continue recording the fluorescence for at least 60 seconds to capture the peak calcium
response.
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o Data Analysis:

o The calcium response is typically measured as the peak fluorescence intensity minus the
baseline fluorescence.

o Normalize the data to the control wells (agonist alone) to calculate the percentage of
inhibition for each NP-1815-PX concentration.

o Plot the percentage of inhibition against the logarithm of the NP-1815-PX concentration
and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (CyQUANT® Assay)

This protocol is for assessing the effect of NP-1815-PX on cell proliferation.

Materials and Reagents:

NP-1815-PX sodium

o CYyQUANT® Cell Proliferation Assay Kit
e Cells of interest (e.g., PC3 cells)[1]

o Complete cell culture medium

o 96-well clear microplates

o Fluorescence microplate reader
Protocol:

o Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 pL
of culture medium and incubate for 24 hours.

e Compound Treatment: Add 100 uL of culture medium containing various concentrations of
NP-1815-PX (and a vehicle control) to the wells.

¢ Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C, 5% CO2.
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e Assay Procedure:

o

Prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the
manufacturer's instructions.

Remove the culture medium from the wells.

(¢]

[¢]

Add 200 pL of the CyQUANT® working solution to each well.

[¢]

Incubate for 5 minutes at room temperature, protected from light.

e Fluorescence Measurement: Measure the fluorescence of each well using a microplate
reader with excitation at ~480 nm and emission detection at ~520 nm.

o Data Analysis: The fluorescence intensity is directly proportional to the cell number. Calculate
the percentage of proliferation relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by NP-1815-PX through the activity of
caspases 3 and 7.

Materials and Reagents:

NP-1815-PX sodium

o Caspase-Glo® 3/7 Assay System (or similar)
o Cells of interest (e.g., PC3 cells)[1]

o Complete cell culture medium

e 96-well white, opaque microplates

e Luminometer

Protocol:
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e Cell Plating and Treatment: Follow steps 1 and 2 of the Cell Proliferation Assay protocol,
using a white-walled plate suitable for luminescence.

 Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

e Assay Procedure:

[¢]

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

[¢]

Add 100 pL of the Caspase-Glo® 3/7 Reagent to each well.

[e]

Mix the contents of the wells by gentle shaking for 30 seconds.

o

Incubate at room temperature for 1-2 hours, protected from light.
e Luminescence Measurement: Measure the luminescence of each well using a luminometer.

o Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Express the results as a fold change relative to the vehicle-treated control.

Cell Migration Assay (Scratch Assay)

This assay assesses the effect of NP-1815-PX on cell migration.
Materials and Reagents:

e NP-1815-PX sodium

o Cells of interest that form a monolayer (e.g., PC3 cells)[1]

o Complete cell culture medium

e Serum-free or low-serum medium

e 6-well or 12-well plates

e 200 pL pipette tip

e Microscope with a camera
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Protocol:

Cell Plating: Seed cells in a multi-well plate at a density that will form a confluent monolayer
after 24-48 hours.

Creating the Scratch: Once the cells are confluent, create a "scratch" in the monolayer using
a sterile 200 pL pipette tip.

Washing: Gently wash the wells with PBS to remove detached cells.

Compound Treatment: Add fresh medium (serum-free or low-serum to inhibit proliferation)
containing different concentrations of NP-1815-PX or a vehicle control.

Image Acquisition: Immediately acquire images of the scratch at multiple defined points (time
0).

Incubation: Incubate the plate at 37°C, 5% CO2.

Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6-12
hours) until the scratch in the control wells is nearly closed.

Data Analysis: Measure the area of the scratch at each time point using image analysis
software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial
scratch area.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the effect of NP-1815-PX on the invasive potential of cells.

Materials and Reagents:

NP-1815-PX sodium

Invasive cell line (e.g., PC3 cells)[1]

Transwell inserts (8 um pore size)

Matrigel (or other basement membrane extract)
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e Serum-free medium

e Medium with a chemoattractant (e.g., 10% FBS)
o Cotton swabs

e Methanol

» Crystal violet staining solution

Protocol:

o Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the
upper surface of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C
for at least 30 minutes.

o Cell Preparation: Culture cells and then starve them in serum-free medium for 12-24 hours.

o Cell Seeding: Resuspend the starved cells in serum-free medium containing different
concentrations of NP-1815-PX or a vehicle control. Seed the cells into the upper chamber of
the coated transwell inserts.

o Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
e Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.

o Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper
surface of the insert with a cotton swab.

o Fixation and Staining:
o Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
o Stain the cells with crystal violet solution for 15-20 minutes.
o Gently wash the inserts with water to remove excess stain.

e Imaging and Quantification:
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o Allow the inserts to air dry.
o Image the stained cells on the underside of the membrane using a microscope.

o Count the number of invaded cells in several random fields of view.

» Data Analysis: Calculate the average number of invaded cells per field and express the
results as a percentage of the vehicle-treated control.

Safety and Handling

NP-1815-PX sodium is for research use only. Standard laboratory safety precautions should
be followed. This includes wearing appropriate personal protective equipment (PPE) such as
gloves, lab coat, and safety glasses. For detailed information on solubility and preparation of
stock solutions, refer to the supplier's datasheet.[3][4][5][6][7]

Disclaimer: These protocols are intended as a guide. Optimization of conditions may be
necessary for specific cell lines and experimental setups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for NP-1815-PX
Sodium In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584981#np-1815-px-sodium-in-vitro-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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